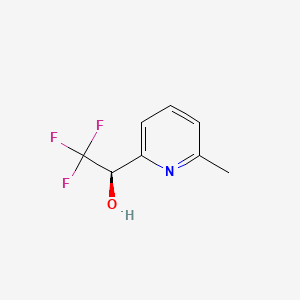
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a trifluoromethyl group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with 6-methylpyridine under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the (1R) enantiomer. The reaction conditions may include:
Temperature: Typically around 0-25°C.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Chiral catalysts such as BINAP-Ru complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Employed in the development of advanced materials with unique electronic properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The pyridinyl group contributes to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(6-methylpyridin-2-yl)ethan-1-ol: Similar structure but lacks the trifluoromethyl group.
2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-ol: Similar but without the methyl group on the pyridine ring.
Uniqueness
The presence of both the trifluoromethyl and methylpyridinyl groups in (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol makes it unique
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1 |
Clave InChI |
VEEPZIKWWNFXPT-SSDOTTSWSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)[C@H](C(F)(F)F)O |
SMILES canónico |
CC1=NC(=CC=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
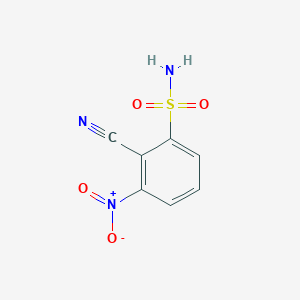


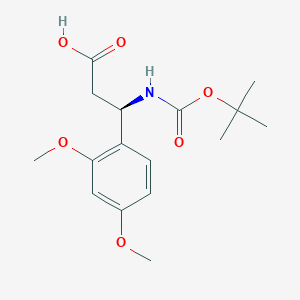
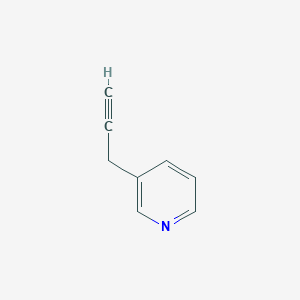
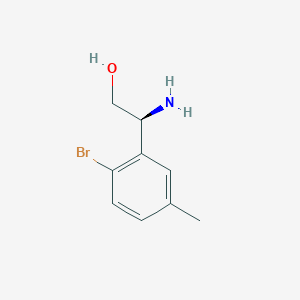
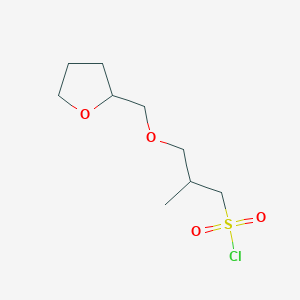


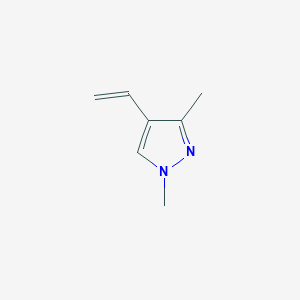

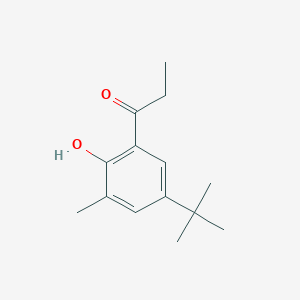
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
